Fusarielin C

Description

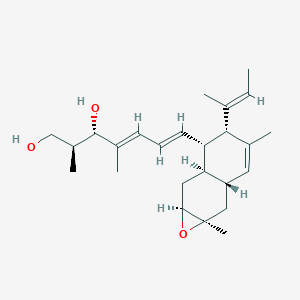

Structure

3D Structure

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2S,3S,4E,6E)-7-[(1aR,2aR,5R,6S,6aR,7aS)-5-[(E)-but-2-en-2-yl]-1a,4-dimethyl-2a,5,6,6a,7,7a-hexahydro-2H-naphtho[6,7-b]oxiren-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |

InChI |

InChI=1S/C25H38O3/c1-7-15(2)23-17(4)11-19-13-25(6)22(28-25)12-21(19)20(23)10-8-9-16(3)24(27)18(5)14-26/h7-11,18-24,26-27H,12-14H2,1-6H3/b10-8+,15-7+,16-9+/t18-,19+,20-,21+,22-,23+,24+,25+/m0/s1 |

InChI Key |

GFWFAUYHNUGQAD-WGSAFBKBSA-N |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2C=C1C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |

Canonical SMILES |

CC=C(C)C1C(C2CC3C(O3)(CC2C=C1C)C)C=CC=C(C)C(C(C)CO)O |

Synonyms |

fusarielin C |

Origin of Product |

United States |

Natural Occurrence and Bioproduction of Fusarielins

Identification of Microbial Producers of Fusarielins

Fusarielins, including Fusarielin C and its analogues, are predominantly produced by filamentous fungi. The identification of the specific microbial genera and species capable of biosynthesizing these compounds has been a subject of ongoing research.

Fusarium Species as Primary Biosynthetic Platforms

The genus Fusarium is widely recognized as a primary producer of fusarielins. Numerous studies have reported the isolation of fusarielins from various Fusarium species mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.gov. Notably, Fusarium graminearum and Fusarium tricinctum have been identified as key species involved in the biosynthesis of fusarielins, including this compound sci-hub.seresearchgate.netfrontiersin.orgresearchgate.net. Research indicates that the ability to produce fusarielins is not universally present across all Fusarium species, suggesting species-specific biosynthetic capabilities sci-hub.se.

The biosynthesis of fusarielins in Fusarium species is linked to a specific gene cluster. In F. graminearum, a putative fusarielin gene cluster consisting of seven genes (FSL1-7) has been identified. Genes such as FSL1, a polyketide synthase (PKS), along with FSL2 (thioesterase) and FSL5 (trans-acting enoyl reductase), are proposed to be involved in the initial steps of fusarielin biosynthesis semanticscholar.orgresearchgate.netnih.gov. Deletion studies of genes within this cluster in F. graminearum have provided insights into the biosynthetic pathway, suggesting that FSL4, a cytochrome P450 monooxygenase, is responsible for oxygenation of the decalin rings semanticscholar.org.

The production of fusarielins by Fusarium species is also influenced by ambient conditions, including the type of carbon and nitrogen sources available, cultivation time, temperature, and pH sci-hub.sefrontiersin.orgresearchgate.net. For instance, in F. graminearum, optimal conditions for fusarielin production were found to be pH 6, 25 °C, 26 days of cultivation, and a fructose (B13574) concentration of 60 mg/mL sci-hub.se.

Contribution of Other Fungal Genera (e.g., Aspergillus, Metarhizium)

While Fusarium species are prominent producers, other fungal genera have also been implicated in fusarielin production. Species within the genus Aspergillus are known to produce polyketides with a decalin core, including fusarielins researchgate.netsemanticscholar.orgnih.govnih.gov. The gene cluster responsible for fusarielin biosynthesis is reported to be conserved in Aspergillus species semanticscholar.org. Additionally, the fusarielin gene cluster is also preserved in species of Metarhizium, Penicillium, and Colletotrichum, suggesting their potential to produce these compounds semanticscholar.org. Aspergillus clavatus has been mentioned in the context of the fusarielin gene cluster sci-hub.se.

Endophytic Fungi as Sources of this compound and Analogues

Endophytic fungi, which reside within plant tissues without causing apparent disease, represent a significant source of diverse bioactive secondary metabolites, including fusarielins researchgate.netbohrium.comresearchgate.netnih.govnih.govtandfonline.comresearchgate.netagritechcenter.it. Fusarium species are among the most commonly found endophytic fungal genera nih.govagritechcenter.it. Endophytic Fusarium tricinctum strains have been shown to produce various fusarielins, including new analogues such as Fusarielin J, K, and L, as well as known derivatives like Fusarielin A and B frontiersin.orgresearchgate.netnih.gov. The production of these compounds by endophytic fungi can be influenced by culture conditions, as demonstrated by the use of the OSMAC (One Strain Many Compounds) approach frontiersin.orgresearchgate.net. An endophytic Fusarium sp. isolated from Salicornia bigelovii was reported to produce Fusarielin B researchgate.net.

Marine-Derived Fungi Producing this compound

The marine environment is a rich source of microbial diversity, and marine-derived fungi have yielded numerous novel bioactive compounds researchgate.netnih.govmdpi.comnih.govfrontiersin.orgmdpi.com. Marine-derived Fusarium species have been investigated for their secondary metabolites. A marine-derived Fusarium sp. (strain 05JANF165) was found to produce Fusarielin E, an antifungal antibiotic researchgate.netmdpi.com. While direct reports of this compound production specifically by marine-derived fungi are less explicit in the provided information, the potential exists within marine Fusarium strains and other marine fungi known to produce decalin polyketides or related compounds bohrium.comnih.gov.

The following table summarizes some of the reported microbial producers of fusarielins:

| Genus | Species | Fusarielins Reported | Source(s) |

| Fusarium | F. graminearum | Fusarielin F, G, H, Biosynthesis genes (FSL1-7) | sci-hub.seresearchgate.netsemanticscholar.orgresearchgate.netnih.gov |

| Fusarium | F. tricinctum | Fusarielin A, B, J, K, L | sci-hub.seresearchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.net |

| Fusarium | Fusarium sp. | Fusarielin A, E | researchgate.netmdpi.comppjonline.org |

| Aspergillus | Various species | Fusarielins (general), Biosynthesis genes | researchgate.netsemanticscholar.orgnih.govnih.gov |

| Metarhizium | Various species | Biosynthesis genes | semanticscholar.org |

| Penicillium | Various species | Biosynthesis genes | semanticscholar.org |

| Colletotrichum | Various species | Biosynthesis genes | semanticscholar.org |

| Pseudopestalotiopsis | Pseudopestalotiopsis sp. | Fusarielin (D) | bohrium.com |

Ecological Roles and Environmental Distribution

Fusarielins are secondary metabolites, and their production by fungi suggests potential roles in the ecological interactions and survival of these organisms in their natural environments.

Occurrence in Plant-Associated Fungal Systems

Fusarium species are commonly associated with plants, existing as pathogens, endophytes, or saprophytes mdpi.comnih.govagritechcenter.itfrontiersin.orgfrontiersin.org. This close association suggests that fusarielins may play a role in these plant-fungus interactions. Fusarielin H, for instance, has been detected in artificially inoculated wheat spikes, indicating that fusarielins can be produced during the infection process sci-hub.seresearchgate.net.

The biological properties of fusarielins, including reported antifungal and antibacterial activities, point towards their potential involvement in mediating interactions with other microbes within the plant microbiome researchgate.netnih.govppjonline.orgmdpi.com. For endophytic Fusarium strains, the production of bioactive compounds like fusarielins could contribute to a defensive mutualism with the host plant, potentially offering protection against pests and pathogens researchgate.netagritechcenter.itmdpi.com. However, the precise ecological roles and relevance of fusarielins in these complex interactions are still being investigated sci-hub.seresearchgate.net. Secondary metabolites produced by plant-associated fungi, including Fusarium species, can significantly influence host-pathogen dynamics frontiersin.org.

Potential for Role in Microbial-Microbial Interactions

Fusarielins have demonstrated biological activities that suggest a potential role in microbial-microbial interactions. Fusarielins A and E, for instance, have shown antifungal properties, causing mycelial deformations in the ascomycete Pyricularia oryzae. researchgate.netppjonline.org Additionally, fusarielins A, B, and E have exhibited mild antibacterial activity, with Fusarielin A being noted as the most potent among them in some assays. sci-hub.seresearchgate.net These antimicrobial effects could contribute to the competitive strategies of the producing fungi in their natural environment, potentially influencing interactions with other fungi and bacteria. researchgate.netnih.gov

Bioprocess Optimization for Research-Scale Production

Optimizing the bioprocess for fusarielin production is crucial for research-scale studies and potential applications. Several environmental factors significantly influence the biosynthesis and yield of fusarielins in fungal cultures. sci-hub.seresearchgate.net

Influence of Carbon and Nitrogen Sources on Fusarielin Biosynthesis

The availability and type of carbon and nitrogen sources in the culture medium play a critical role in fusarielin biosynthesis. Research on F. graminearum and F. tricinctum has shown that different carbon sources impact fusarielin production differently. For F. tricinctum, more complex carbon sources like disaccharides and dextrin, in combination with arginine as the sole nitrogen source, increased fusarielin production. sci-hub.senih.govresearchgate.net Dextrin resulted in the highest concentration of fusarielin A in F. tricinctum extracts, followed by maltose, sucrose, xylan, and trehalose. sci-hub.se Fusarielin A was also produced on all tested monosaccharides, with arabinose yielding the highest concentration. sci-hub.se

In F. graminearum, fusarielin production is regulated by both carbon and nitrogen sources. sci-hub.se When nitrate (B79036) was used as the nitrogen source, fusarielin H was produced on a wider range of carbon sources, including all monosaccharides. sci-hub.senih.gov The highest production of fusarielin H with nitrate was observed on cellobiose, followed by fructose, arabinose, and maltose. sci-hub.se When arginine was used as the nitrogen source, the highest production of fusarielin H was obtained on arabinose, followed by lactose (B1674315), cellobiose, and trehalose. sci-hub.se These findings indicate a complex regulatory network influenced by nutrient availability. sci-hub.se

| Carbon Source (with Arginine) | Fusarielin A Production (F. tricinctum) |

| Dextrin | Highest |

| Maltose | High |

| Sucrose | High |

| Xylan | High |

| Trehalose | High |

| Arabinose | Highest (Monosaccharides) |

| Fructose | Lowest (Monosaccharides) |

| Carbon Source (with Nitrate) | Fusarielin H Production (F. graminearum) | Carbon Source (with Arginine) | Fusarielin H Production (F. graminearum) |

| Cellobiose | Highest | Arabinose | Highest |

| Fructose | High | Lactose | High |

| Arabinose | High | Cellobiose | High |

| Maltose | High | Trehalose | High |

Effects of pH and Temperature on Production Yields

pH and temperature are also significant factors affecting fusarielin production. For F. graminearum, optimal production of fusarielins has been observed at a pH of 6 and a temperature of 25 °C. sci-hub.senih.gov Production was found to be lower but constant at higher pH values (7–9). sci-hub.se Deviations from the optimal temperature significantly reduced production; for example, fusarielin H production was substantially lower at 20 °C and 30 °C compared to 25 °C. sci-hub.se

| Parameter | Optimal Condition (F. graminearum) |

| pH | 6 |

| Temperature | 25 °C |

Biosynthetic Pathways and Genetic Regulation of Fusarielin C

Polyketide Synthase (PKS) Mediated Biosynthesis of Fusarielin C

The core enzymatic machinery for fusarielin biosynthesis is a highly reducing polyketide synthase (HR-PKS). chemrxiv.orgescholarship.org This enzyme, in conjunction with other modifying enzymes encoded within the same BGC, is responsible for the assembly and cyclization of the polyketide chain that forms the basis of the fusarielin structure. mdpi.com

The biosynthetic gene cluster responsible for fusarielin production, referred to as the FSL gene cluster, has been identified in Fusarium graminearum. researchgate.netmdpi.com This cluster typically consists of seven genes, FSL1 through FSL7. researchgate.net Homologous FSL gene clusters have also been found in other fungal species capable of producing fusarielins, including Aspergillus clavatus, A. fumigatus, and Metarhizium anisopliae, although some gene rearrangements may be present compared to the F. graminearum cluster. sci-hub.se The presence and conservation of these gene clusters in different species correlate with their ability to produce fusarielins. researchgate.netsci-hub.se Comparative genomic analysis has revealed similarities between the FSL cluster and other decalin polyketide BGCs in fungi, such as the burnettiene A gene cluster in Aspergillus burnettii. chemrxiv.org

Several genes within the FSL cluster have been functionally characterized, shedding light on their specific roles in fusarielin biosynthesis. mdpi.com

Here is a summary of the proposed functions of key genes in the FSL gene cluster:

| Gene | Predicted Function | Role in Fusarielin Biosynthesis | Source |

| FSL1 | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the iterative assembly of the polyketide chain, contains domains like KS, AT, DH, MT, KR, and ACP. mdpi.comescholarship.org | researchgate.netmdpi.com |

| FSL2 | Thioesterase (trans-acting) | Responsible for the release of the polyketide product from the PKS, likely through hydrolysis. mdpi.com | researchgate.netmdpi.com |

| FSL3 | Epimerase | Potentially involved in the formation of the C11=C12 cis double bond in fusarielins F, G, and H, possibly by isomerizing a trans double bond. uniprot.org | researchgate.netuniprot.org |

| FSL4 | Cytochrome P450 Monooxygenase | Proposed to be responsible for oxygenation of the decalin core, specifically at C15 and C16 in prefusarielin, leading to fusarielin F and subsequently fusarielin G through epoxidation. mdpi.comchemrxiv.orguniprot.org | researchgate.netmdpi.comuniprot.org |

| FSL5 | Enoyl Reductase (trans-acting) | Assists FSL1 in the reduction of the polyketide chain during biosynthesis. mdpi.comproquest.com FSL1 itself contains an inactive ER domain. mdpi.com | researchgate.netmdpi.com |

| FSL7 | Transcription Factor | Involved in the regulation and activation of the FSL gene cluster expression. researchgate.netsci-hub.se Overexpression of FSL7 can lead to increased fusarielin production. researchgate.net | researchgate.netsci-hub.se |

FSL1 is the central enzyme, a HR-PKS, which iteratively adds extender units to a growing polyketide chain. mdpi.comescholarship.org FSL5, a trans-acting enoyl reductase, works in conjunction with FSL1, as FSL1's own ER domain is inactive. mdpi.comproquest.com FSL2, a trans-acting thioesterase, is crucial for releasing the completed polyketide chain from the PKS. mdpi.com FSL4, a cytochrome P450 monooxygenase, performs oxidation steps on the polyketide backbone. mdpi.comchemrxiv.orguniprot.org FSL3, an epimerase, may play a role in establishing the stereochemistry of a double bond in certain fusarielin analogs. uniprot.org FSL7 is identified as a transcription factor that regulates the expression of the gene cluster. researchgate.netsci-hub.se

The formation of the characteristic decalin core of fusarielins is a key step in the biosynthetic pathway. While the complete detailed mechanism is still being elucidated, it is understood to involve chain elongation catalyzed by the PKS (FSL1) followed by a cyclization event. mdpi.comresearchgate.net The growing polyketide chain is attached to the acyl carrier protein (ACP) domain of FSL1 during elongation. researchgate.netresearchgate.net

A proposed mechanism for the cyclization involves a Diels-Alder reaction. researchgate.net This reaction can potentially occur at different stages of chain elongation, specifically at the heptaketide stage or after the full chain elongation is completed. researchgate.net The precise enzymatic catalysis of this Diels-Alder reaction in fusarielin biosynthesis is an area of ongoing research. In other polyketide pathways involving Diels-Alder reactions, dedicated enzymes like flavin-dependent oxidases or proteins without known functional domains have been implicated in controlling the stereochemistry. mdpi.com

The biosynthesis of fusarielins utilizes common primary metabolic precursors. The polyketide backbone is assembled from acetyl-CoA and malonyl-CoA units, which are the typical building blocks for polyketide synthesis. escholarship.orgresearchgate.netresearchgate.net Acetyl-CoA likely serves as the starter unit, while malonyl-CoA provides the extender units through decarboxylative condensation reactions catalyzed by the PKS. escholarship.orgresearchgate.netresearchgate.net Methyl branches, which are present in the fusarielin structure, are incorporated through the activity of methyltransferases, utilizing S-Adenosylmethionine (SAM) as the methyl group donor. researchgate.netresearchgate.netu-tokyo.ac.jp

Based on the structure of fusarielins, the biosynthesis in Fusarium graminearum is proposed to involve one molecule of acetyl-CoA, nine molecules of malonyl-CoA, and five molecules of S-Adenosylmethionine. researchgate.netresearchgate.net

Here is a summary of the precursors integrated into fusarielin biosynthesis:

| Precursor | Role | Quantity (Proposed for F. graminearum) | Source |

| Acetyl-CoA | Starter Unit | 1 | researchgate.netresearchgate.net |

| Malonyl-CoA | Extender Units | 9 | researchgate.netresearchgate.net |

| S-Adenosylmethionine | Methyl Group Donor | 5 | researchgate.netresearchgate.net |

Genetic and Transcriptional Regulation of this compound Biosynthesis

The production of secondary metabolites like fusarielins is often tightly regulated at the transcriptional level. researchgate.net The genes within BGCs are typically co-regulated, ensuring that all necessary enzymes for the pathway are expressed when needed. biorxiv.org

Transcription factors play a crucial role in controlling the expression of secondary metabolite BGCs by binding to regulatory regions in the DNA. biorxiv.org In the case of the FSL gene cluster, FSL7 has been identified as a pathway-specific transcription factor. researchgate.netsci-hub.semdpi.com Overexpression of FSL7 in F. graminearum has been shown to activate the expression of the FSL cluster genes and lead to the production of fusarielins. researchgate.net This indicates that FSL7 acts as a positive regulator of fusarielin biosynthesis. researchgate.net

Analysis of transcription factor binding sites in the promoter regions of the FSL cluster genes can provide further insights into the regulatory network controlling fusarielin production. plos.org While pathway-specific transcription factors like FSL7 are key, global regulators can also influence the expression of BGCs. plos.org

Responses to Environmental Cues at the Genetic Level

The biosynthesis of this compound is significantly influenced by a variety of environmental factors, which trigger specific genetic responses within the fungal organism. Key environmental signals, such as nutrient availability, pH, light, and temperature, have been shown to modulate the expression of genes involved in secondary metabolism, including those within the fusarielin biosynthetic pathway.

Nitrogen availability plays a crucial role in regulating secondary metabolite synthesis in Fusarium species. High concentrations of good-quality nitrogen sources, such as glutamine, can induce the expression of genes within the fusarin cluster in Fusarium fujikuroi. mdpi.com While the fusarin cluster (related to fusarielin biosynthesis) in F. fujikuroi reportedly lacks a specific pathway regulator gene, its expression is thought to be controlled by the combined action of different global regulators. mdpi.com Nitrogen regulation affecting fusarin biosynthesis is influenced by NmrA but appears independent of the proteins AreA, AreB, and MeaB. mdpi.com However, it is noted that the transcription factor AreA regulates the production of several secondary metabolic clusters, including fusarielin, but not fusarin C or aurofusarin (B79076) in F. graminearum. apsnet.org

Ambient pH also impacts fusarielin production. Studies in F. graminearum suggest that fusarielins are mildly regulated by pH, with optimal production observed at pH 5–6. sci-hub.senih.gov Acidic conditions can induce the gene clusters responsible for some secondary metabolites, such as zearalenone. sci-hub.se

Light is another environmental signal that regulates fungal metabolism. In F. fujikuroi, the velvet protein Vel1 has a role in fusarin regulation. mdpi.com WcoA acts as a central regulator in F. fujikuroi, involved in light responses and influencing the expression of the fusarin cluster genes, which are largely downregulated in a wcoA mutant. mdpi.com

Carbon source availability and type also significantly affect fusarielin biosynthesis. Different carbohydrates can lead to variations in the production levels of fusarielins. For instance, in F. avenaceum, lactose (B1674315) provided a poor carbon source for the production of several secondary metabolites, including fusarin C. mdpi.com In F. graminearum and F. tricinctum, disaccharides and dextrin, in combination with arginine as the sole nitrogen source, increased fusarielin production. sci-hub.senih.gov When arginine was replaced with nitrate (B79036), a wider selection of carbon sources, including all monosaccharides, supported fusarielin production. nih.gov Temperature is also a factor, with an optimal temperature of 25°C reported for fusarielin production in F. graminearum. sci-hub.senih.gov

The "one strain-many compounds" (OSMAC) approach highlights how altering fungal culture conditions can induce the production of different secondary metabolites by activating silent biosynthetic gene clusters. maxapress.com This underscores the sensitivity of secondary metabolite production, including this compound, to environmental cues and the underlying genetic regulatory networks.

Detailed research findings on the influence of specific carbon sources on fusarielin production in F. graminearum and F. tricinctum illustrate this environmental regulation:

| Carbon Source | F. tricinctum (IBT 2952) Fusarielin A Production (µg/mL) | F. graminearum (IBT 9203) Fusarielin H Production (µg/mL) |

| Dextrin | 2.6 | Not specified in detail for H, but production varied |

| Maltose | High | High |

| Sucrose | High | High |

| Xylan | High | Not specified |

| Trehalose | High | Not specified |

| Lactose | Low | Low |

| Cellobiose | Not specified | Highest levels observed |

| Mannose | Not specified | Highest production observed |

Comparative Biosynthesis Across Diverse Fungal Strains

The capacity to produce this compound is not universally distributed across all fungal species. Research indicates that the ability to synthesize fusarielins is restricted to a limited number of Fusarium species. sci-hub.senih.gov Among 15 different Fusarium species tested, fusarielins were identified only in extracts from Fusarium graminearum and Fusarium tricinctum. sci-hub.senih.gov This suggests a degree of specificity in the presence of the fusarielin biosynthetic machinery within the Fusarium genus.

Further comparative genomic analysis supports this observation, as the fusarielin gene cluster has been reported as absent in sequenced strains of Fusarium oxysporum, Fusarium solani, and F. verticillioides. sci-hub.se This indicates that the gene cluster responsible for fusarielin biosynthesis is not conserved throughout the entire Fusarium genus.

Interestingly, the fusarielin gene cluster, which includes genes encoding a polyketide synthase, a transcription factor, and tailoring enzymes, has also been found in fungal species outside of the Fusarium genus, such as Aspergillus clavatus, A. fumigatus, and Metarhizium anisopliae. sci-hub.se While present in these species, the cluster may exhibit some rearrangements compared to its organization in F. graminearum. sci-hub.se A "fusarielin-like BGC" with homology to the six-gene fusarielin cluster in F. graminearum has been identified in A. fumigatus. nih.gov However, this cluster shows significant variation, including absence or single nucleotide polymorphisms (SNPs), across different A. fumigatus strains. nih.gov

Comparative studies examining the interactions between fungi have also provided insights into fusarielin biosynthesis across strains. In an interaction study involving the biocontrol fungus Clonostachys rosea and the plant pathogenic mycohost F. graminearum, genes involved in synthesizing specialized metabolites, including the polyketide fusarielin, were upregulated in F. graminearum during interaction with the wild-type C. rosea. biorxiv.org This suggests that interspecies interactions can also trigger the expression of the fusarielin biosynthetic pathway in susceptible strains.

Genome analyses of numerous Fusarium species have revealed a significant potential for producing a wide array of polyketide-derived natural products, with many biosynthetic gene clusters present but remaining silent under standard laboratory conditions. researchgate.net This highlights the genetic diversity within the genus and the environmental or biological triggers required to activate the production of specific compounds like this compound. The fusarielin biosynthesis gene cluster in F. pseudograminearum is proposed to contain seven genes, with six of these also present in the VRPKS-I-7 cluster. researchgate.net The PKS-19 gene has been reported to control fusarielin biosynthesis in F. pseudograminearum. researchgate.net

Strain-specific variations in the production levels of fusarielins in response to environmental conditions have been observed. For example, different strains of F. avenaceum showed variations in the production of fusarin C and other metabolites depending on the carbon source. mdpi.com Similarly, different F. graminearum and F. tricinctum strains exhibited varying levels of fusarielin production when grown on different carbohydrates. sci-hub.se This underscores the importance of considering strain-level differences when studying the biosynthesis and regulation of this compound.

| Strain/Species | Carbon Source Preference for Fusarielin Production | Notes |

| F. graminearum | Cellobiose (highest for this compound), Mannose | Production influenced by pH, temperature, time, fructose (B13574) concentration. sci-hub.senih.gov |

| F. tricinctum | Dextrin, Maltose, Sucrose, Xylan, Trehalose | Produced highest amounts of fusarielin A on more complex carbon sources. sci-hub.se |

| F. avenaceum (tested strains) | Lactose resulted in low production (for fusarin C and other metabolites) mdpi.com | Variation observed between strains. mdpi.com |

Biological Activities and Molecular Mechanisms of Fusarielin C

Antimicrobial Activities of Fusarielin C and Analogues

Fusarielins, a class of polyketides produced by various Fusarium and Aspergillus species, exhibit a range of antimicrobial properties. Their effects have been documented against both fungal and bacterial pathogens, although the potency and spectrum of activity can vary significantly between different analogues.

Several fusarielin analogues have demonstrated notable antifungal capabilities. The primary mechanism observed is the induction of physical deformities in fungal structures and the inhibition of growth.

Fusarielin A, B, and E : These compounds are recognized for their antifungal properties, particularly against the ascomycete Pyricularia oryzae (also known as Magnaporthe oryzae), the causative agent of rice blast disease. nih.gov Their mode of action involves interference with microtubule function, leading to significant mycelial deformations. nih.gov

Fusarielin A : This analogue was first identified as a new antifungal antibiotic. researchgate.net Further studies have shown it possesses moderate antifungal activity against Aspergillus fumigatus and Fusarium nivale. researchgate.net

Fusarielin E : Isolated from a marine-derived Fusarium species, Fusarielin E has also displayed significant biological activity against Pyricularia oryzae. nih.gov

| Compound | Target Fungus | Observed Effect |

| Fusarielin A, B, E | Pyricularia oryzae | Induce mycelial deformations. nih.gov |

| Fusarielin A | Aspergillus fumigatus | Moderate antifungal activity. researchgate.net |

| Fusarielin A | Fusarium nivale | Moderate antifungal activity. researchgate.net |

| Fusarielin E | Pyricularia oryzae | Significant biological activity. nih.gov |

The antibacterial effects of fusarielins appear to be more limited and are subject to some conflicting reports in scientific literature. The activity is generally described as weak and is primarily directed against Gram-positive bacteria.

Fusarielin A, B, and E : In some antibacterial assays, these analogues were found to be mildly antibiotic against Staphylococcus aureus, with Fusarielin A being the most potent of the three. nih.gov

Fusarielin A : Another study characterized the effect of Fusarielin A as a weak antibacterial agent against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. researchgate.net

Fusarielin A and H : In contrast, a separate screening of 17 secondary metabolites from Fusarium found no antibiotic effect for Fusarielin A and Fusarielin H against Lactobacillus acidophilus, Escherichia coli, Staphylococcus aureus, or Salmonella typhimurium. uni-duesseldorf.de

| Compound | Target Bacteria | Observed Effect |

| Fusarielin A, B, E | Staphylococcus aureus | Mildly antibiotic. nih.gov |

| Fusarielin A | S. aureus (incl. MRSA, MDRSA) | Weak antibacterial effect. researchgate.net |

| Fusarielin A, H | S. aureus, E. coli, S. typhimurium | No antibiotic effect observed. uni-duesseldorf.de |

Cellular Cytotoxicity and Antineoplastic Potential in In Vitro Models

Fusarielins have demonstrated cytotoxic effects against various human cancer cell lines, indicating potential for antineoplastic applications. This activity is often dependent on the specific analogue and cell line being tested.

Research has confirmed the cytotoxic properties of several fusarielin compounds against a range of malignant cells. nih.govresearchgate.net

Fusarielin F, G, and H : These novel fusarielins were tested against colorectal cancer cell lines, where Fusarielin H was found to be more potent than F and G. researchgate.net

Fusarielin J, K, and L : Cultivation of the endophytic fungus Fusarium tricinctum on specialized media led to the isolation of these new analogues. All three displayed cytotoxic activity against the human ovarian cancer cell line A2780, with Fusarielin J being the most active. researchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) |

| Fusarielin H | Colorectal Cancer | More potent than F and G. researchgate.net |

| Fusarielin J | Human Ovarian Cancer (A2780) | 12.5 µM researchgate.net |

| Fusarielin K | Human Ovarian Cancer (A2780) | 36.5 µM researchgate.net |

| Fusarielin L | Human Ovarian Cancer (A2780) | 84.6 µM researchgate.net |

While many fungal metabolites exert their cytotoxic effects by inducing apoptosis (programmed cell death), specific studies detailing this mechanism for the fusarielin family are limited. The most well-documented modulation of cellular pathways by fusarielins relates to cell proliferation, which is directly linked to their mycoestrogenic properties. Other Fusarium metabolites, such as fusarisetin B, have been shown to induce apoptosis through the regulation of Bax and Bcl-2 proteins, but this specific pathway has not been confirmed for fusarielins. nih.gov

A significant biological activity of some fusarielin analogues is their ability to act as mycoestrogens. Mycoestrogens are fungal compounds that can bind to estrogen receptors in cells, mimicking the effects of estrogen and inducing an estrogenic response. nih.govnih.gov

Fusarielin A, F, G, and H : These four fusarielins have been identified as mycoestrogens. nih.govnih.gov They stimulate the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7. nih.gov

Fusarielin H : Among the tested analogues, Fusarielin H was identified as the most potent mycoestrogen, capable of stimulating a four-fold increase in MCF-7 cell proliferation in a resazurin (B115843) metabolism assay at a concentration of 25µM. nih.gov This activity suggests that these compounds can bind to estrogen receptors and trigger downstream proliferative pathways in hormone-sensitive cancer cells. nih.govnih.gov

Elucidation of Specific Molecular Targets and Biochemical Pathways

The precise molecular interactions and biochemical pathways affected by this compound are not extensively documented in current scientific literature. However, studies on closely related fusarielin analogues provide significant insights into the potential mechanisms of action for this class of compounds.

Direct interaction studies of this compound with cytoskeletal components have not been specifically reported. However, research on the related compound, Fusarielin A, has identified actin and tubulin as direct binding proteins. researchgate.netnih.gov Affinity chromatography using an immobilized form of Fusarielin A (FSA) successfully isolated both tubulin and actin from cell lysates. researchgate.netnih.gov

The binding affinities of Fusarielin A for these crucial cytoskeletal proteins were quantified using surface plasmon resonance spectroscopy, revealing distinct interaction kinetics for each protein. researchgate.net These findings suggest that the biological activities of fusarielins may be, in part, attributable to their ability to interfere with the dynamics of the actin and tubulin cytoskeletons, which are fundamental to processes such as cell division, migration, and intracellular transport. researchgate.net Given the structural similarity among fusarielins, it is plausible that this compound may share the ability to interact with these cytoskeletal components, although this requires direct experimental verification.

Table 1: Binding Affinities of Fusarielin A to Cytoskeletal Proteins

| Protein | Binding Affinity (KD) |

|---|---|

| Tubulin | Data not specified in abstracts |

| Actin | Data not specified in abstracts |

Binding affinities were determined by surface plasmon resonance spectroscopy. Data for specific KD values were not available in the abstracts of the cited literature.

While specific enzyme inhibition studies for this compound are not detailed in the available literature, research on other members of the fusarielin family has demonstrated significant inhibitory activity against key pathogenic enzymes. A notable example is the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) by Fusarielin M. nih.gov MptpB is a critical virulence factor for M. tuberculosis, playing a key role in the pathogen's survival within host macrophages. nih.gov

Fusarielin M was identified as a potent inhibitor of MptpB, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. nih.gov Molecular docking studies suggest that Fusarielin M binds to the active site of MptpB, forming a hydrogen bond with the side chain of Asp165, a feature that may contribute to its selectivity. nih.gov This inhibition of MptpB by Fusarielin M was shown to block the inactivation of key signaling proteins (Erk1/2 and p38) in macrophages and significantly reduce the intracellular growth of mycobacteria. nih.gov These findings highlight the potential of the fusarielin scaffold as a basis for developing novel anti-tuberculosis agents.

Table 2: Inhibitory Activity of Fusarielin M against M. tuberculosis Protein Tyrosine Phosphatase B (MptpB)

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) |

|---|---|---|---|

| Fusarielin M | MptpB | 1.05 ± 0.08 | 1.03 ± 0.39 |

Data from in vitro enzyme inhibition assays. nih.gov

Immunomodulatory Considerations at the Cellular Level

The specific immunomodulatory effects of this compound at the cellular level have not been characterized in the reviewed scientific literature. While various fungal metabolites are known to possess immunomodulatory properties, including the ability to influence cytokine production and the activity of immune cells like macrophages and lymphocytes, such activities have not been directly attributed to this compound. researchgate.netmedscape.com Further research is required to determine if this compound interacts with immune cells and modulates their functions, which could have implications for its potential therapeutic applications.

Structure Activity Relationship Sar Studies and Rational Analogue Design

Comprehensive Analysis of Fusarielin C Derivatives and Analogues

This compound is one of several fusarielin metabolites produced by Fusarium species. The Fusarium genus is known to be a rich source of secondary metabolites with diverse structures and biological activities, including various fusarielins. rsc.orgmdpi.comnih.gov Fusarielins are a class of polyketide-derived compounds. royalsocietypublishing.org

Studies have explored various fusarielin derivatives and analogues to understand their biological profiles. For instance, fusarielins A and E were initially reported for their antifungal activities. researchgate.net Other fusarielins have demonstrated antibacterial properties. researchgate.net The production of different fusarielins, such as fusarielins B, J, K, and L, has been documented in endophytic isolates of F. tricinctum, while fusarielins M and N have been identified from marine strains of F. graminearum. researchgate.net Fusarielin M has shown efficacy in blocking MptpB-mediated Erk1/2 and p38 inactivation in macrophages and inhibiting mycobacterial growth within macrophages. mdpi.com It also exhibited increased specificity for MptpB compared to MptpA and human PTP1B. mdpi.com

Other related Fusarium-derived compounds, while not strictly fusarielins, provide context for the range of structures and activities found within the genus. These include fusaric acid derivatives, some of which have shown anti-inflammatory activity mdpi.com, and fusarins, which are hybrid polyketide-non-ribosomal peptides and have shown cytotoxic activity mdpi.comnih.gov. Fusariumin C and D, polyketides from F. oxysporum, have displayed antibacterial activity against Staphylococcus aureus. mdpi.comnih.govresearchgate.net

Analyzing a broad range of these related compounds helps to build a comprehensive picture of the structural features that contribute to biological activity within this family of natural products.

Impact of Specific Structural Modifications on Biological Potency

Specific structural modifications to natural products and their analogues can significantly impact their biological potency. While detailed SAR specifically on this compound modifications is not extensively covered in the provided snippets, information on other Fusarium-derived compounds and natural product analogues provides relevant insights into how structural changes influence activity.

For example, in studies on teixobactin (B611279) analogues, SAR revealed that the guanidine (B92328) or amine group at position 10, the hydroxyl group of the Ser7 residue, and the NH proton of the N-terminal Phe1 residue are critical for antibacterial activities. rsc.org Conversely, changes in side chain size and functional groups at position 4 were tolerated. rsc.org

Another study on cladobotric acids, also polyketide-derived natural products, investigated the impact of modifications. acs.org It was found that an allylic alcohol analogue, lacking an epoxide and having a specific hydrogen configuration, was the most active compound tested against Staphylococcus aureus. acs.org Reduction of a triene in a side chain had little effect on bioactivity, but the carboxylic acid at a specific position appeared important. acs.org

Regarding fusarielins, Fusarielin A, a meroterpenoid, showed moderate antifungal and weak antibacterial activities. nih.gov While direct comparisons of the impact of specific modifications between Fusarielin A and C are not detailed, the varying activities among different fusarielins (A, E, H, M) suggest that structural differences across the fusarielin scaffold lead to differential biological effects. researchgate.netmdpi.com For instance, Fusarielin H showed no antibacterial effect in one study. mdpi.com

The provided information highlights the importance of specific functional groups and structural features for the biological activity of natural products and their derivatives. This principle is directly applicable to SAR studies of this compound, where altering specific parts of its structure would be expected to modulate its potency and spectrum of activity.

Advanced Synthetic Strategies and Methodological Innovations for Fusarielin C

Chemical Synthesis of Fusarielin C and Related Decalin Polyketides

The chemical synthesis of natural products containing the decalin scaffold, such as this compound, often requires sophisticated strategies to assemble the bicyclic system and control the relative and absolute stereochemistry. Decalin systems are commonly found in various natural products, including those derived from polyketides and isoprenoids. mdpi.com Major approaches to synthesizing decalin motifs involve Diels-Alder reactions, nucleophilic and anionic cyclizations, and cation- or radical-induced polyene cyclizations. mdpi.com

Key Synthetic Challenges and Stereochemical Control

The synthesis of decalin polyketides like this compound is fraught with synthetic challenges, primarily due to their structural complexity and the need for precise stereochemical control. Complex natural products often contain multiple stereocenters, and controlling their relative and absolute configuration during synthesis is crucial for obtaining the desired isomer. ppjonline.orgacs.org The decalin core of this compound itself introduces rigid bicyclic stereochemistry that must be established correctly.

One of the key challenges lies in the formation of the fused decalin ring system with the correct ring junction stereochemistry (cis or trans) and the precise placement of substituents in a stereoselective manner. frontiersin.orgcapes.gov.br The biosynthesis of fusarielins involves a polyketide synthase (PKS), FSL1, which works in conjunction with other enzymes. semanticscholar.orgresearchgate.net The decalin core is proposed to be formed via an intramolecular Diels-Alder reaction. researchgate.netsemanticscholar.orgmq.edu.au Mimicking such biological transformations in a controlled chemical synthesis can be challenging, requiring the development of reactions that are both efficient and highly stereoselective. Achieving high stereoselectivity often necessitates the use of chiral catalysts, auxiliaries, or reagents, or the careful design of reaction conditions to favor the formation of a specific stereoisomer. ppjonline.orguou.ac.inrsc.org

Development of Novel Reaction Methodologies for Decalin Formation

The challenges associated with constructing the decalin core of polyketides have driven the development of novel reaction methodologies. Intramolecular Diels-Alder reactions have been extensively utilized as a powerful strategy for the efficient construction of decalin systems in natural product synthesis. mdpi.comchemrxiv.org Creative intramolecular Diels-Alder strategies and transannular versions have been reported. mdpi.com Cation-π cyclization is another method that has inspired decalin synthesis strategies, particularly for terpene biosynthesis, although controlling the high reactivity of cationic intermediates can be difficult. mdpi.com

Beyond Diels-Alder and cation-π cyclizations, other methods for decalin synthesis include nucleophilic and anionic cyclizations. mdpi.com More recent advancements in decalin synthesis include metallacycle-mediated annulative cross-coupling reactions that enable the stereoselective construction of angularly substituted trans-fused decalins from acyclic precursors. frontiersin.org This method involves a sequence of alkyne-alkyne coupling, intramolecular [4+2] cycloaddition, and stereoselective protonation. frontiersin.org The development of such novel methodologies is essential for overcoming the limitations of existing methods and providing efficient and stereocontrolled access to the decalin scaffold found in compounds like this compound.

Semi-Synthesis Approaches for Diversification of this compound Structures

Semi-synthesis, which involves the chemical modification of a naturally isolated compound, offers a valuable approach for generating structural analogues of this compound. This strategy can be particularly useful when the total synthesis of the complex natural product is challenging or inefficient. By starting from the naturally abundant this compound or closely related fusarielins, targeted chemical transformations can be performed to introduce variations at specific positions of the molecule.

Semi-synthesis has been employed in the study of other natural products with complex structures, such as cladobotric acids, which are also unsaturated decalins. researchgate.netacs.org In these studies, chemical modifications of isolated natural products were performed to generate a series of derivatives for biological evaluation and structure-activity relationship studies. researchgate.netacs.org Applying similar semi-synthetic strategies to this compound could allow for the targeted modification of functional groups on the decalin core or the polyketide side chain. This would provide access to a library of analogues with subtle or significant structural differences, which are crucial for exploring the relationship between chemical structure and biological activity. uni-duesseldorf.denih.gov

Chemoenzymatic Strategies in this compound Research

Chemoenzymatic synthesis, which combines the power of chemical reactions with the selectivity of enzymatic transformations, holds significant potential for the synthesis and diversification of complex natural products like this compound. Enzymes involved in the biosynthesis of natural products often exhibit remarkable regio- and stereoselectivity, which can be difficult to achieve using traditional chemical methods alone. rsc.orgmdpi.com

The biosynthesis of fusarielins is carried out by a dedicated gene cluster involving a polyketide synthase (FSL1), a trans-acting enoyl reductase (FSL5), a thioesterase (FSL2), and other tailoring enzymes, including a cytochrome P450 (FSL4) responsible for oxygenation. researchgate.netsemanticscholar.orgmdpi.comresearchgate.netmq.edu.au These enzymes catalyze specific steps in the formation of the polyketide chain and the decalin core, as well as subsequent modifications. semanticscholar.org

Chemoenzymatic strategies in this compound research could involve utilizing some of these biosynthetic enzymes in vitro to perform specific transformations on chemically synthesized intermediates. For instance, the enzyme responsible for the intramolecular Diels-Alder reaction could potentially be used to catalyze the stereoselective formation of the decalin core from a linear polyketide precursor. researchgate.netsemanticscholar.orgmq.edu.au Similarly, tailoring enzymes like FSL4 could be employed to introduce specific oxygenation patterns or other functional group modifications with high precision. mq.edu.au

Furthermore, chemoenzymatic approaches can be used to synthesize modified starter or extender units for the polyketide synthase, leading to the production of unnatural fusarielin analogues through engineered biosynthesis. While specific examples of chemoenzymatic synthesis applied directly to this compound are not widely reported in the provided search results, the detailed understanding of its biosynthetic pathway and the availability of characterized biosynthetic enzymes provide a strong foundation for the development of such strategies in the future. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net Chemoenzymatic synthesis has been successfully applied to the synthesis of other complex molecules, demonstrating its utility in accessing structurally diverse compounds. chemrxiv.orgrsc.orgnih.gov

Methodologies for Accessing Structurally Diverse Analogues for SAR Studies

Accessing a diverse range of structurally related analogues is fundamental for comprehensive structure-activity relationship (SAR) studies of this compound. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. uni-duesseldorf.deasm.org For a complex molecule like this compound, this requires methodologies that allow for targeted and systematic structural variations.

Several approaches can be employed to generate libraries of this compound analogues for SAR studies:

Total Synthesis of Analogues: Designing and executing total syntheses of modified this compound structures allows for precise control over the placement and stereochemistry of substituents. This approach is particularly valuable for exploring variations in the core decalin structure or introducing significant changes to the polyketide chain. However, the complexity of this compound synthesis can make this a resource-intensive approach.

Semi-Synthesis of Analogues: As discussed in Section 6.2, semi-synthesis from naturally isolated fusarielins provides a more direct route to analogues with modifications at accessible functional groups. This can include derivatization of hydroxyl groups, modification of double bonds, or alterations to the carboxylic acid moiety. researchgate.netacs.org

Biosynthetic Engineering: Understanding the fusarielin biosynthetic gene cluster researchgate.netsemanticscholar.orgmdpi.comresearchgate.net opens possibilities for generating analogues through genetic manipulation of the producing organism. This can involve modifying the PKS or tailoring enzymes to incorporate different building blocks or perform altered catalytic steps, leading to the production of unnatural fusarielins. mq.edu.au

Chemoenzymatic Synthesis: Combining chemical synthesis of intermediates with enzymatic transformations can enable the efficient production of analogues with specific modifications, leveraging the selectivity of enzymes for targeted alterations.

Regardless of the approach, the methodologies employed must address the stereochemical complexity of this compound to ensure that analogues with defined stereochemistry are obtained for meaningful SAR analysis. nih.gov SAR studies on other natural products have highlighted the importance of specific functional groups and stereochemical configurations for biological activity. acs.orguni-duesseldorf.denih.govsci-hub.se By applying these diverse synthetic and semi-synthetic methodologies, researchers can generate a comprehensive set of this compound analogues to systematically probe the structural requirements for its biological activities.

Concluding Perspectives and Future Research Trajectories

Unresolved Questions in Fusarielin C Biosynthesis and Regulation

Despite the identification of the gene cluster associated with fusarielin production, the precise details of the biosynthetic pathway leading to this compound are not yet fully elucidated. Studies have suggested that fusarielins are derived from a decaketide pathway involving five methylations and the formation of a decalin core mdpi.com. Key enzymes like polyketide synthase (FSL1) and enoyl reductase (FSL5) are predicted to play roles in backbone synthesis, while a thioesterase (FSL2), epimerase (FSL3), and cytochrome P450 oxygenase (FSL4) are also believed to be involved mdpi.com. However, the specific steps catalyzed by each enzyme and the exact sequence of modifications leading to the final this compound structure require further investigation.

The regulation of fusarielin biosynthesis is another area with open questions. Research in Fusarium graminearum has shown that a local transcription factor (FSL7) is involved in the transcriptional regulation of the fusarielin gene cluster mdpi.com. Additionally, the transcription factor AreA has been demonstrated to regulate the production of various secondary metabolic clusters, including fusarielin, in F. graminearum apsnet.orgapsnet.org. However, the complex interplay of these and potentially other regulatory elements, as well as the environmental signals that trigger or modulate fusarielin production, are not fully understood. For instance, the production of some fusarielins can be influenced by nitrogen and carbon sources researchgate.net. Further research is needed to map the complete regulatory network controlling this compound biosynthesis under different environmental conditions and during interactions with other organisms.

Exploration of Additional Biological Activities and Cellular Targets

Fusarielins have demonstrated a range of biological activities, including toxicity against human epithelial carcinoma cell lines and potential as mycoestrogens researchgate.net. Fusarielin J has shown cytotoxic activity against the human ovarian cancer cell line A2780 researchgate.netrsc.org. More recently, novel fusarielins like fusarielins M and N, isolated from marine-derived F. graminearum, have shown promising activity, with fusarielin M being effective in blocking MptpB-mediated Erk1/2 and p38 inactivation in macrophages and inhibiting mycobacterial growth within macrophages nih.gov.

Despite these findings, the full spectrum of biological activities of this compound and other fusarielins remains to be explored. Many studies have focused on specific activities like cytotoxicity or antimicrobial effects, but potential roles in other biological processes or against a wider range of organisms warrant investigation. Furthermore, the specific cellular targets and molecular mechanisms through which this compound exerts its effects are largely unknown. Identifying these targets is crucial for understanding its bioactivity and potential therapeutic applications. Future research should aim to systematically screen this compound against diverse biological targets and employ techniques to identify the proteins or pathways it interacts with at the cellular level.

Integration of Multi-Omics Approaches for Comprehensive Understanding

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful avenue for gaining a comprehensive understanding of this compound biology nih.govnih.govfrontlinegenomics.comresearchgate.net. While transcriptomic work has been valuable in studying gene expression during the life cycle of F. graminearum, including the regulation of secondary metabolites like fusarielin, a more integrated approach is needed apsnet.orgapsnet.org.

Integrating genomics data with transcriptomics can help link specific genes within the fusarielin biosynthetic cluster to their expression levels under different conditions. Adding proteomics data can reveal the abundance of the enzymes involved in the pathway, providing insights into the translational and post-translational regulation. Metabolomics can directly measure the levels of this compound and its intermediates, offering a dynamic view of the biosynthetic process and its regulation. nih.govresearchgate.net

Applying multi-omics to study this compound could help answer questions about how environmental factors or genetic variations influence its production. It could also aid in identifying novel enzymes or regulatory elements involved in its biosynthesis or uncovering previously unknown biological activities by correlating metabolite profiles with changes in gene and protein expression in target organisms or cells. frontlinegenomics.com

Innovative Methodologies for this compound Research and Discovery

Innovative methodologies are continuously being developed that can significantly advance this compound research and the discovery of novel fusarielins. The OSMAC (One Strain Many Compounds) approach, which involves cultivating fungal strains on various media, has proven effective in inducing the production of new fusarielin metabolites, such as fusarielins J, K, and L from Fusarium tricinctum researchgate.netuni-duesseldorf.de. This highlights the importance of exploring diverse cultivation conditions to unlock the full biosynthetic potential of fusarielin-producing fungi.

Beyond traditional cultivation methods, advanced genetic techniques are crucial. Functional analysis through gene deletion within the fusarielin biosynthetic gene cluster has been instrumental in proposing the roles of specific genes mdpi.comnih.gov. Ectopic activation of silent secondary metabolite gene clusters through constitutive expression of cluster-specific transcription factors is another promising approach that has led to the production of novel fusarielins researchgate.net.

Q & A

Q. What is the biosynthetic pathway of Fusarielin C, and how can researchers validate its enzymatic steps experimentally?

this compound biosynthesis involves a gene cluster (e.g., FSL1–FSL7) encoding polyketide synthases (PKSs) and tailoring enzymes. Key steps include chain elongation by PKSs, oxidation by cytochrome P450 enzymes (e.g., FSL4), and epoxidation (FSL3). To validate these steps:

- Use gene knockout studies (e.g., CRISPR-Cas9) to disrupt specific genes and analyze intermediate metabolites via LC-HRMS .

- Employ isotopic labeling (e.g., -acetate) to trace carbon incorporation into the polyketide backbone .

- Compare metabolite profiles of wild-type and mutant strains using untargeted metabolomics .

Q. How can researchers ensure the structural purity of this compound isolates during characterization?

- Apply multidimensional NMR (e.g., - HSQC, HMBC) to resolve complex stereochemistry .

- Validate purity via HPLC-MS with orthogonal columns (C18 and HILIC) to detect co-eluting impurities .

- Cross-reference spectral data with published databases (e.g., AntiBase, GNPS) .

Q. What in vitro assays are suitable for studying this compound’s biological activity?

- Use cytotoxicity assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- For antifungal activity, perform agar diffusion assays against Fusarium species and quantify inhibition zones .

- Include positive controls (e.g., amphotericin B) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in experimental conditions or compound stability. To address this:

- Standardize bioassay protocols (e.g., consistent cell culture media, incubation times) .

- Perform stability studies under different pH/temperature conditions using LC-MS stability-indicating methods .

- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What computational tools can predict this compound’s biosynthetic gene cluster (BGC) regulation?

- Apply genome mining tools (e.g., antiSMASH, PRISM) to identify BGCs and predict regulatory elements (e.g., transcription factors) .

- Use RNA-seq to profile gene expression under varying culture conditions (e.g., nutrient stress) .

- Validate predictions with electrophoretic mobility shift assays (EMSAs) to confirm transcription factor binding .

Q. How can enzyme engineering enhance this compound yield in heterologous hosts?

- Optimize codon usage of FSL genes for expression in Aspergillus or Saccharomyces hosts .

- Use directed evolution (e.g., error-prone PCR) to improve enzyme activity/selectivity .

- Monitor titers via fed-batch fermentation with real-time metabolomics .

Q. What metabolomic strategies identify this compound analogs with novel bioactivities?

- Apply molecular networking (GNPS platform) to cluster MS/MS spectra and detect structural analogs .

- Combine OSMAC (One Strain Many Compounds) approaches with bioactivity-guided fractionation .

- Validate novel analogs using synthetic biology (e.g., heterologous expression of modified BGCs) .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s ecological role in fungal communities?

- Use dual-culture assays to study this compound’s role in fungal competition (e.g., against Trichoderma spp.) .

- Quantify metabolite exchange via imaging mass spectrometry (IMS) in co-culture systems .

- Analyze transcriptional responses using qRT-PCR for stress-related genes (e.g., antioxidative enzymes) .

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

Q. How can researchers address gaps in this compound’s mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.